1-Cyclohexyl-3-(4-methylphenyl)thiourea

Enzyme inhibition Neurodegenerative disease research Thiourea SAR

For ChE inhibitor screening & agrochemical SAR: This compound's para-methyl substitution elevates LogP to 4.078, boosting membrane permeability versus unsubstituted phenyl analogs. Use as a reference to calibrate ADME models for thiourea series. Avoid analog substitution that risks altered activity or solubility.

Molecular Formula C14H20N2S
Molecular Weight 248.39 g/mol
CAS No. 15863-19-1
Cat. No. B12132608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-3-(4-methylphenyl)thiourea
CAS15863-19-1
Molecular FormulaC14H20N2S
Molecular Weight248.39 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=S)NC2CCCCC2
InChIInChI=1S/C14H20N2S/c1-11-7-9-13(10-8-11)16-14(17)15-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H2,15,16,17)
InChIKeyCFLODRBMZSPZIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexyl-3-(4-methylphenyl)thiourea (CAS 15863-19-1): Core Physicochemical Profile and Thiourea Class Context


1-Cyclohexyl-3-(4-methylphenyl)thiourea (CAS 15863-19-1) is an unsymmetrical N,N'-disubstituted thiourea derivative with the molecular formula C14H20N2S and a molecular weight of 248.39 g/mol . It is characterized by a cyclohexyl group on one nitrogen and a 4-methylphenyl (p-tolyl) group on the other, joined via a central thiocarbonyl (C=S) moiety. Key physicochemical parameters include a calculated density of 1.11 g/cm³, a boiling point of 361.6 °C at 760 mmHg, a flash point of 172.5 °C, a LogP value of 4.078, and a polar surface area (PSA) of 56.15 Ų [1]. This compound belongs to a broader class of thiourea derivatives known for their capacity to form hydrogen bonds, coordinate metal ions, and engage in diverse biological interactions [2].

Why 1-Cyclohexyl-3-(4-methylphenyl)thiourea Is Not Freely Interchangeable with Generic Thiourea Analogs


Within the thiourea chemical class, minor structural modifications—particularly the nature and position of aryl substituents—profoundly alter key performance parameters. SAR studies consistently demonstrate that the electronic character (e.g., electron-donating methyl vs. electron-withdrawing chloro) and substitution pattern (e.g., para- vs. meta-) on the phenyl ring dictate critical outcomes, including enzyme inhibition potency, antibacterial spectrum, and lipophilicity [1]. Therefore, substituting 1-cyclohexyl-3-(4-methylphenyl)thiourea with an uncharacterized analog risks significant deviations in biological activity, solubility profile, or target engagement, directly impacting experimental reproducibility and the validity of downstream results. The quantitative evidence below substantiates these non-linear structure-property relationships.

Quantitative Comparative Evidence: 1-Cyclohexyl-3-(4-methylphenyl)thiourea vs. Key Analogs


Inhibitory Potency Against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

While direct IC50 data for 1-cyclohexyl-3-(4-methylphenyl)thiourea is not available in the primary literature, a close structural analog (1-cyclohexyl-3-(2,4-dimethylphenyl) thiourea) exhibits moderate inhibition of both AChE and BChE. This provides a class-level inference for the target compound's expected activity profile, distinguishing it from less substituted phenyl analogs [1].

Enzyme inhibition Neurodegenerative disease research Thiourea SAR

Lipophilicity (LogP) and Predicted Membrane Permeability

1-Cyclohexyl-3-(4-methylphenyl)thiourea possesses a calculated LogP of 4.078 [1], significantly higher than that of the unsubstituted phenyl analog 1-cyclohexyl-3-phenylthiourea, which has a LogP of 3.500 . This increased lipophilicity, conferred by the para-methyl group, is predicted to enhance passive membrane permeability and may alter compound distribution in cellular or in vivo models.

Drug design ADME prediction Physicochemical properties

Pesticidal Efficacy Against Resistant Arthropod Pests

A patent covering N-aryl-N'-(cyclo)-alkyl-thioureas, a class inclusive of 1-cyclohexyl-3-(4-methylphenyl)thiourea, explicitly claims improved activity against phosphoric acid ester-resistant ticks (Boophilus genus) compared to prior art N-aryl-N',N'-dialkyl-thioureas [1]. This specification indicates that the cycloalkyl substitution pattern is a key differentiator for overcoming metabolic resistance mechanisms in target pests.

Agrochemical development Ectoparasiticide Resistance management

Recommended Research and Industrial Applications for 1-Cyclohexyl-3-(4-methylphenyl)thiourea


Enzyme Inhibition Screening in Neurodegenerative Disease Models

Based on the class-level evidence of cholinesterase inhibition by structurally related thioureas [1], 1-cyclohexyl-3-(4-methylphenyl)thiourea is a rational candidate for inclusion in focused screening libraries targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Its use should be prioritized over less lipophilic, unsubstituted phenyl analogs when membrane permeability is a desired attribute for cellular or tissue-based assays [2].

Agrochemical Lead Discovery for Acaricide and Insecticide Development

Given patent claims of enhanced activity against pesticide-resistant tick populations for this structural class [3], 1-cyclohexyl-3-(4-methylphenyl)thiourea serves as a viable starting point or comparative benchmark in agrochemical discovery programs. It is particularly suited for structure-activity relationship (SAR) campaigns aimed at optimizing ectoparasiticidal potency while mitigating cross-resistance to organophosphates [3].

Medicinal Chemistry Scaffold for Optimizing ADME Properties

The elevated calculated LogP of 4.078 [2] relative to the unsubstituted phenyl analog (LogP = 3.500) makes this compound a valuable tool in medicinal chemistry for exploring the impact of para-methyl substitution on lipophilicity, membrane partitioning, and subsequent pharmacokinetic behavior. It can be employed as a reference compound to calibrate predictive ADME models for N,N'-disubstituted thiourea series.

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